(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Overview
Description
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35807. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and evaluated for antimicrobial properties. Notably, its derivatives have shown significant antibacterial and antifungal activities against various strains like E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger. This suggests its potential as a component in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).
Pharmacological Activity
A study focused on synthesizing Schiff and Mannich bases derivatives of the compound, exploring their anti-inflammatory and analgesic activities. Some derivatives showed promising results, indicating the potential use of this compound in developing new pharmacological agents (Gowda et al., 2011).
Anti-Corrosive Properties
In another area of application, benzothiazine derivatives, including this compound, have been studied for their anti-corrosive properties on mild steel in acidic conditions. Such studies highlight its potential use in industrial applications, particularly in corrosion inhibition (Sebbar, 2017).
Heterocyclic Chemistry
The compound has also been instrumental in synthesizing novel heterocyclic systems. These syntheses contribute significantly to the field of heterocyclic chemistry, potentially leading to the discovery of new compounds with diverse biological activities (Malathi et al., 2015).
Aldose Reductase Inhibition
Another interesting application is in the field of aldose reductase inhibition. Enantiomers of this compound have been synthesized and tested, showing promising results in enzyme inhibition, indicating potential therapeutic applications (Zhang & Zhu, 2015).
Charge Density Studies
Finally, the compound has been the subject of charge density studies to understand its molecular structure better, contributing to the broader understanding of its biological activity and interactions (Wang et al., 2016).
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXLTZQRYJBZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284122 | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-74-2 | |
Record name | 6270-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid?
A: this compound has been identified as a potential inhibitor of xanthine oxidase (XO) [, ]. XO is an enzyme involved in the breakdown of purines into uric acid. Inhibiting XO can help manage conditions like gout, where excess uric acid accumulates in the body.
Q2: How does the structure of this compound relate to its XO inhibitory activity?
A: While the exact mechanism of interaction between this compound and XO is not fully elucidated in the provided research, some insights can be gleaned from the structure-activity relationship (SAR) studies []. The presence of the 1,4-benzothiazine nucleus appears crucial for activity, as derivatives with modifications to this core structure generally exhibit lower XO inhibition. Further research is needed to pinpoint specific structural features responsible for binding affinity and inhibitory potency.
Q3: Have any derivatives of this compound shown improved activity?
A: Yes, research has explored various derivatives of this compound to enhance its activity. One notable example is SPR-210, a fluorinated derivative with significantly higher potency against aldose reductase (AR), another enzyme implicated in diabetic complications []. SPR-210 demonstrated promising results in preclinical studies with diabetic rats, highlighting the potential of structural modifications for improving therapeutic efficacy.
Q4: What analytical techniques were employed to characterize this compound and its derivatives?
A: Researchers utilized various spectroscopic techniques for structural characterization, including Electron Impact Mass Spectrometry (EIMS), proton Nuclear Magnetic Resonance (1H-NMR), and X-ray Diffraction (XRD) analysis []. These methods provided valuable information about the molecular weight, structure, and purity of the synthesized compounds, ensuring accurate identification and evaluation of their properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.